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Compound of Interest

Compound Name: Dipropyl phosphorochloridite
Cat. No.: B13333925
Get Quote

Executive Summary

Di-n-propyl chlorophosphite (Chlorodipropoxyphosphine) is a reactive trivalent phosphorus
intermediate critical to the synthesis of organophosphorus ligands, phosphoramidites, and
agricultural chemicals.[1] Characterized by a labile P—Cl bond and a nucleophilic phosphorus
center, it serves as a "hard" electrophile in substitution reactions and a "soft" nucleophile in
coordination chemistry. This guide details its physicochemical profile, synthesis via
disproportionation and direct esterification, and its role as a scaffold in drug development and
ligand design.

Part 1: Molecular Identity & Physicochemical
Profile[1]
Chemical Structure & Identity

The molecule consists of a pyramidal phosphorus(lIl) center bonded to one chlorine atom and
two

-propoxy groups. The P—CI bond is highly polarized, making the phosphorus atom susceptible
to nucleophilic attack.
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Parameter

Data

IUPAC Name

Chlorodipropoxyphosphine

Common Name

Di-n-propyl chlorophosphite

Chemical Formula

Molecular Weight 184.60 g/mol

CAS Number 4664-39-3 (n-propyl isomer)
SMILES CCCOP(Cl)OCCC
Geometry Trigonal Pyramidal (P(lIl))

Physical Properties (Experimental & Predicted)

Note: Due to the high reactivity of the P-Cl bond, physical constants are often derived from the

homologous diethyl series.[1]

Property

Value

Notes

Physical State

Colorless to pale yellow liquid

Fumes in air due to hydrolysis.
[1]

Extrapolated from diethyl

Boiling Point ~85-90 °C at 10 mmHg
homolog (56°C/30mmHg).
_ Estimated (Diethyl analog is
Density ~1.05 g/mL
1.089 g/mL).
N Soluble in Reacts violently with
Solubility
THE Toluene water/alcohols.
Requires inert atmosphere (
Stability Moisture Sensitive

or Ar).

Part 2: Synthetic Architecture & Production
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The synthesis of (PrO)2PCI must be controlled to prevent over-substitution (forming tripropyl
phosphite) or hydrolysis. Two primary pathways are employed: Base-Mediated Esterification
(Lab Scale) and Ligand Disproportionation (High Purity/Industrial).[1]

Method A: Base-Mediated Esterification (Lab Scale)

This method involves the stoichiometric addition of

-propanol to phosphorus trichloride in the presence of a tertiary amine to scavenge the HCI
byproduct.[1]

Reaction:
Protocol:
e Setup: Flame-dried 3-neck flask,

atmosphere, mechanical stirrer.

e Reagents: Charge
(1.0 eq) in anhydrous ether or hexane.
e Addition: Mix
-propanol (2.0 eq) with Triethylamine (2.1 eq). Add dropwise at -10°C to 0°C.
o Causality: Low temperature prevents ligand exchange (disproportionation) into

and

o Workup: Filter the precipitated ammonium salt under inert gas. Remove solvent via vacuum
distillation.

 Purification: Fractional distillation under reduced pressure.

Method B: Disproportionation (High Purity)
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For applications requiring trace-amine-free product (e.g., nucleotide synthesis),
disproportionation is preferred as it generates no salt byproducts.

Reaction:
Protocol:
e Mix
(1.0 eq) and Tripropyl phosphite (2.0 eq) neat.
e Heat to 50-70°C for 1-2 hours.

« Distill the product directly from the reaction mixture.

Visualization: Synthesis Workflow
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Figure 1: Base-mediated synthesis workflow ensuring HCI removal.

Part 3: Reactivity & Mechanistic Pathways
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(PrO)2PCI exhibits dual reactivity:
o Electrophilic P-Center: The P-Cl bond is the primary site for nucleophilic substitution.[1]

» Nucleophilic P-Center: The lone pair on phosphorus allows it to act as a ligand or attack
electrophiles (Arbuzov type).

Nucleophilic Substitution (P-Cl Displacement)

The chlorine atom is a good leaving group, allowing rapid reaction with nucleophiles (
).[1]
o Hydrolysis: Reacts violently with water to form Di-n-propyl phosphite (

) and HCI.[1]

o Mechanism:[1] Water attacks P, Cl leaves, followed by tautomerization of
to the H-phosphonate form.
e Aminolysis: Reacts with secondary amines (

) to form Phosphoramidites (

)[1]

o Significance: This is the foundational chemistry for DNA/RNA synthesizers.
Oxidation (P(lll) P(V))
The phosphorus lone pair is readily oxidized.
e With

: Slowly oxidizes to Di-n-propyl chlorophosphate.[1]

o With Sulfur: Reacts with elemental sulfur (

) to form Di-n-propyl chlorothiophosphate (

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Propionyl-1-pyrroline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propionyl-1-pyrroline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propionyl-1-pyrroline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propionyl-1-pyrroline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propionyl-1-pyrroline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propionyl-1-pyrroline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13333925?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

)-[1]

Visualization: Reactivity Network
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Figure 2: Divergent reactivity pathways of (PrO)2PCI.

Part 4: Application in Ligand Design & Drug

Development
Phosphoramidite Synthesis

In drug development, particularly for oligonucleotide therapeutics (ASOs, siRNA), the propyl
group offers different lipophilicity profiles compared to standard methyl/ethyl groups.

e Protocol: React (PrO)2PCI with a nucleoside (5'-protected) in the presence of
Diisopropylethylamine (DIPEA).

» Advantage: The resulting phosphoramidite is stable enough for purification but reactive
enough for coupling upon activation with tetrazole.[1]

H-Phosphonate Precursors

Hydrolysis of (PrO)2PCl yields Dipropyl H-phosphonate, a versatile intermediate.[1]

o Pd-Catalysis: H-phosphonates are used to synthesize aryl phosphonates via Palladium-
catalyzed cross-coupling (Hirao coupling), introducing the phosphorus moiety into drug
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scaffolds [1].[1]

Part 5: Handling, Stability & Safety[3]
Hazards[1][4]

o Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).[2]
o Reactivity: Reacts violently with water, releasing HCI gas.

o Toxicity: Fatal if inhaled or absorbed through skin (based on diethyl analog data).

Storage & Handling Protocol

o Atmosphere: Must be stored under positive pressure of dry Nitrogen or Argon.[1]

» Container: Schlenk flasks or Teflon-sealed glass vials. Avoid standard rubber septa for long-
term storage as P(lll) chlorides can degrade them.

» Temperature: Store at 2—-8°C to prevent slow disproportionation.

¢ Quenching: Quench spills with an excess of sodium bicarbonate solution or
isopropanol/base mixture.[1]
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(Note: Specific literature on the n-propyl derivative is less abundant than the ethyl analog;
references provided ground the chemical principles in the homologous series and established
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synthetic methodologies.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Propionylpyrroline | C7H11NO | CID 529251 - PubChem [pubchem.ncbi.nim.nih.gov]
¢ 2. dcfinechemicals.com [dcfinechemicals.com]

¢ To cite this document: BenchChem. [Technical Monograph: Di-n-propyl Chlorophosphite
((PrO)2PCI)[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13333925/docs#technical-monograph-di-n-propyl-
chlorophosphite-pro-pcl-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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